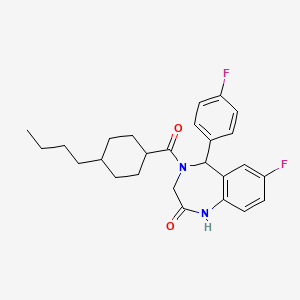

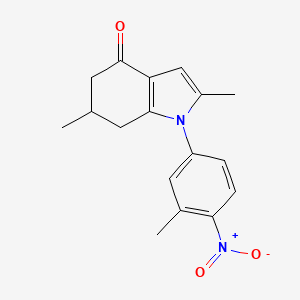

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

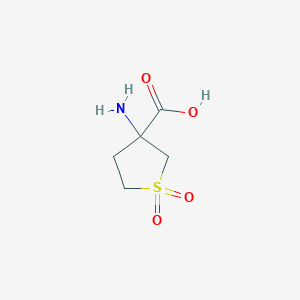

The compound is a derivative of the 1,4-benzodiazepin-2-one class of compounds. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The core chemical structure of benzodiazepines is the fusion of a benzene ring and a diazepine ring .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzodiazepine core, with a butylcyclohexanecarbonyl group attached at the 4-position, a fluorophenyl group at the 5-position, and a fluoro group at the 7-position .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of benzodiazepines, including variations and modifications on the benzodiazepine core, is a significant area of research. For instance, innovative synthesis methods have been developed for saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions, offering a new route to these compounds with good yield and diastereoselectivity (Neukom et al., 2011).

- Research on the Curtius rearrangement in the 5-phenyl-1,4-benzodiazepine series highlighted unexpected reactions involving imine nitrogen, showing the complexity of chemical behaviors in the synthesis of benzodiazepine derivatives (Bock et al., 1990).

Pharmacological Applications

- A class of benzodiazepines was identified to have lost affinity for traditional benzodiazepine binding sites but showed moderate to high affinity for opiate receptors, indicating potential for developing analgesics targeting opioid receptors with unique properties compared to classical benzodiazepines (Römer et al., 1982).

- Some benzodiazepine compounds have been synthesized and evaluated for central nervous system activities, revealing potent antidepressant properties along with moderate antianxiety effects, which suggest the possibility of dual-action therapeutic agents (Sugasawa et al., 1985).

Chemical Behavior and Reactions

- Studies on the chemical behavior of 1,4-benzodiazepinic N-nitrosoamidines with tosylmethyl isocyanide have opened pathways for novel syntheses of therapeutically relevant benzodiazepines, such as midazolam, demonstrating the versatility of benzodiazepine chemistry for medicinal applications (Pozo et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The modification of the benzodiazepine core structure, as seen in this compound, is a common approach in medicinal chemistry to discover new drugs with improved potency, selectivity, or metabolic stability. Therefore, this compound could potentially be a candidate for further pharmacological studies .

Eigenschaften

IUPAC Name |

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F2N2O2/c1-2-3-4-17-5-7-19(8-6-17)26(32)30-16-24(31)29-23-14-13-21(28)15-22(23)25(30)18-9-11-20(27)12-10-18/h9-15,17,19,25H,2-8,16H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEPYRHHQRJPOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977863 |

Source

|

| Record name | (4-Butylcyclohexyl)[7-fluoro-5-(4-fluorophenyl)-2-hydroxy-3,5-dihydro-4H-1,4-benzodiazepin-4-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-butylcyclohexanecarbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

CAS RN |

6230-93-9 |

Source

|

| Record name | (4-Butylcyclohexyl)[7-fluoro-5-(4-fluorophenyl)-2-hydroxy-3,5-dihydro-4H-1,4-benzodiazepin-4-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885549.png)

![(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride](/img/structure/B2885550.png)

![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2885553.png)

![1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2885555.png)

![1-(2,3-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2885559.png)

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2885564.png)

![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)